The synthesis of Phenol Red sodium salt can be achieved through several methods, primarily involving the diazotization of phenol followed by coupling with naphthol derivatives. A common synthetic pathway includes:
Key parameters influencing the synthesis include temperature control during diazotization (typically kept below 5°C to prevent decomposition) and pH adjustments during coupling to ensure optimal yields .
Phenol Red sodium salt has a complex molecular structure characterized by its azo linkage (-N=N-) and phenolic groups. The molecular structure can be represented as follows:
The presence of these functional groups allows for significant interaction with protons, which is critical for its role as a pH indicator .
Phenol Red sodium salt participates in several chemical reactions, primarily involving protonation and deprotonation processes that affect its color:
The equilibrium between these forms is sensitive to changes in pH, making it effective for monitoring biological processes .
The mechanism of action of Phenol Red sodium salt as a pH indicator is based on its ability to undergo structural changes upon protonation and deprotonation:
This reversible reaction allows for continuous monitoring of pH changes in biological systems .
Phenol Red sodium salt exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where precise pH monitoring is required .
Phenol Red sodium salt finds extensive use across various scientific fields:
The versatility of Phenol Red sodium salt underscores its significance in both research and practical applications within biological sciences .
Phenol Red sodium salt (C₁₉H₁₄NaO₅S) serves as a critical pH indicator in cell culture systems due to its reversible structural transformation between acidic (protonated) and basic (deprotonated) states. The compound exhibits a distinct chromogenic response within the physiological pH range of 6.8–8.2, transitioning from yellow (λₘₐₓ = 423 nm) in acidic conditions to red-purple (λₘₐₓ = 558 nm) in alkaline environments [6]. This color shift stems from quinoid–benzenoid tautomerism: under basic conditions, phenolate ionization extends π-electron conjugation, enabling absorption of higher-wavelength photons [4]. The extinction coefficient exceeds 19,000 M⁻¹cm⁻¹ at 558 nm in its basic form, providing high detection sensitivity [6].
In cellular microenvironments, this chromogenic property enables real-time monitoring of metabolic activity. Acidic shifts indicate glycolytic metabolism or CO₂ accumulation, while alkaline transitions reflect mitochondrial respiration. The dye’s water solubility (up to 0.1 g/mL) ensures homogeneous distribution in aqueous media, though serum proteins may bind the compound, partially attenuating its colorimetric response [1]. Modern microfluidic systems exploit these properties for non-invasive pH tracking in organ-on-chip devices, where localized metabolic changes are detected via integrated spectrophotometry [6].
Table 1: Spectral Properties of Phenol Red Sodium Salt
Ionization State | Color | pH Range | λₘₐₓ (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |
---|---|---|---|---|
Protonated | Yellow | <6.8 | 423 | ≥900 (in methanol) |
Deprotonated | Red | >8.2 | 558 | ≥19,000 (in methanol) |
Phenol Red exhibits context-dependent estrogenic activity through interactions with nuclear estrogen receptors (ERα/ERβ). At concentrations of 15–30 μM (typical in culture media), it competes with 17β-estradiol for receptor binding, albeit with low relative binding affinity (RBA ≈ 0.001) [1]. This activity varies significantly across cell lines:
Notably, commercial phenol red preparations show batch-dependent variability in estrogenicity. Studies attribute this to lipophilic impurities (e.g., pyrethrins) rather than phenolsulfonphthalein itself, as purified samples lose estrogenic effects [5]. These impurities activate ER via non-canonical binding sites distinct from the steroid pocket, inducing unique transcriptional profiles [5]. Consequently, estrogen-sensitive studies often employ phenol red-free media, though receptor-negative cell lines remain unaffected.
Table 2: Cell-Type-Specific Responses to Phenol Red Estrogenic Activity
Cell Line/Tissue | Proliferation Response | Gene Expression Changes | ER Binding Affinity |
---|---|---|---|
MCF-7 (human breast cancer) | ↑↑↑ | Progesterone receptor ↑, EGF-related ↑ | Moderate |
T47D (human breast cancer) | ↑ | Limited changes | Weak |
Rat pituitary primary culture | ↔ | Prolactin synthesis ↔ | Negligible |
Rat uterine primary culture | ↔ | Progesterone receptor ↔ | Negligible |
Phenol Red significantly influences enzymatic reactions through direct interactions with peroxidases and redox-cycling compounds:
Table 3: Phenol Red in Enzymatic Assay Systems
Enzyme System | Phenol Red Role | Detection Method | Key Applications |
---|---|---|---|
Horseradish peroxidase | H₂O₂ detection probe | Absorbance at 610 nm | Redox-cycling compound screening |
Myeloperoxidase | Halogenation substrate | LC-MS (m/z 423→525 shift) | Neutrophil oxidative burst quantification |
PTP1B phosphatase | Redox-cycling interferent | Fluorescence inhibition | False-positive inhibition screening |
Beyond enzymatic interference, phenol red directly modulates cellular redox homeostasis through three mechanisms:
Additionally, phenol red alters redox signaling in phosphatase assays by sustaining DTT-driven redox cycling. Compounds like quinonediones reduce oxygen to superoxide in DTT-containing buffers, which dismutates to H₂O₂ and oxidizes phenol red. This chain reaction indirectly inhibits cysteine-dependent enzymes through active-site cysteine oxidation [3]. Consequently, cellular studies investigating redox-sensitive pathways require phenol red-free validation to exclude dye-mediated artifacts.
Table 4: Metabolic and Redox Modulation by Phenol Red
Biological Process | Mechanism | Key Modulators | Functional Outcome |
---|---|---|---|
ROS generation | Photo-oxidation | Riboflavin, daylight | Increased oxidative stress |
Mitochondrial function | ER-dependent gene regulation | Estrogen receptors | Enhanced oxidative phosphorylation |
Halogenation toxicity | MPO-catalyzed metabolite formation | Hypohalous acids, glutathione | Thiol depletion, cell death |
Redox cycling | DTT-mediated H₂O₂ amplification | Catalase, superoxide dismutase | False-positive enzyme inhibition |
Concluding Remarks
Phenol Red sodium salt demonstrates multifaceted biochemical interactions extending far beyond its conventional role as a pH indicator. Its estrogenic properties—whether intrinsic or impurity-mediated—require careful consideration in hormone-responsive systems, while its redox activity significantly influences enzymatic assays and cellular signaling pathways. Researchers must contextualize these interactions within specific experimental models: MCF-7-based studies warrant phenol red-free conditions, whereas MPO-expressing systems risk halogenation artifacts. Advances in purification have reduced batch variability, yet orthogonal validation remains essential when studying redox-sensitive or hormone-dependent processes. Future developments may engineer modified phenol red analogs lacking estrogenic and redox activities while retaining their valuable chromogenic properties.
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